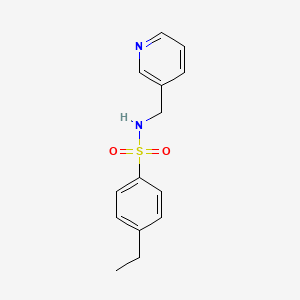

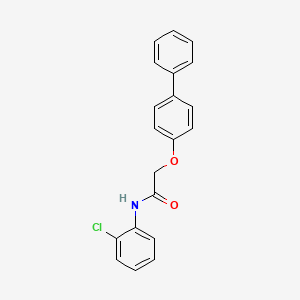

![molecular formula C19H13N5O2S B5542157 2-{[(5-甲基-5H-[1,2,4]三嗪并[5,6-b]吲哚-3-基)硫代]甲基}-1H-异吲哚-1,3(2H)-二酮](/img/structure/B5542157.png)

2-{[(5-甲基-5H-[1,2,4]三嗪并[5,6-b]吲哚-3-基)硫代]甲基}-1H-异吲哚-1,3(2H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multiple steps, including cyclization reactions and modifications of the core structure. For instance, novel tricyclic ring systems designed as serine protease inhibitors were synthesized from oxindoles through processes involving cyclization with phosgene and other cyclization reactions, showcasing a method that might be adaptable for synthesizing our compound of interest (Randall J. Gallaschun and R. Schnur, 1992).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through techniques such as X-ray diffraction. For example, the crystal structure of a Mannich base similar to our compound of interest reveals significant insights into the conformation and interactions, such as hydrogen bonding and π-π interactions, that could be relevant for understanding the structure of "2-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione" (S. Franklin et al., 2011).

Chemical Reactions and Properties

The chemical reactions and properties of this compound can be inferred from related research. Novel heterocyclic compounds synthesized from triazinoindoles exhibit unique reactivity patterns with π-acceptors, leading to diverse products with potential antimicrobial activity, which indicates the chemical versatility and reactivity of compounds within this family (A. Hassan et al., 1994).

Physical Properties Analysis

The physical properties, including thermal stability and solubility, are crucial for practical applications. The photophysical behavior of synthesized chromophores related to our compound, studied using UV-visible and fluorescence spectroscopy, shows sensitivity to solvent polarity and high thermal stability, indicating similar properties could be expected for "2-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione" (Mininath S. Deshmukh & N. Sekar, 2015).

Chemical Properties Analysis

Investigations into the chemical properties, such as reactivity towards different reagents and conditions, are fundamental for understanding the compound's behavior. For example, the synthesis and antimicrobial screening of derivatives linked to the triazinoindole structure provide insights into the antimicrobial properties that could be relevant for our compound, suggesting potential for biological activity and applications (E. Ramadan et al., 2019).

科学研究应用

新型杂环化合物合成

研究探索了利用 1,2,4-三嗪并[5,6-b]吲哚衍生物合成新型杂环化合物。例如,Hassan 等人 (1994) 证明了 1,2,4-三嗪并[5,6-b]吲哚-3-硫酮与不同 π-受体的反应可得到各种二硫化物、三氰乙烯化产物和噻唑并三嗪并吲哚,展示了此类化合物在创建新型杂环结构方面的多功能性 (Hassan, Mohamed, Ali, & Mourad, 1994).

螺环-羟吲哚衍生物的细胞抑制活性

Yong 等人 (2007) 合成了新型 3'-螺环-羟吲哚化合物并评估了它们的细胞抑制活性,发现对三种癌细胞系具有显著活性。这项研究突出了异吲哚衍生物在癌症治疗中的潜在治疗应用 (Yong, Ung, Pyne, Skelton, & White, 2007).

结构和构象分析

Franklin 等人 (2011) 研究了源自异吲哚的曼尼希碱的晶体结构、构象和振动分析,提供了对分子结构和对生物功能重要的相互作用的见解 (Franklin, Tamilvendan, Prabhu, & Balasubramanian, 2011).

抗菌筛选

已探索与 5H-[1,2,4]三嗪并[5,6-b]吲哚-3-硫醇相连的新型化合物的合成和抗菌筛选,显示出对某些病原体的中等抑制活性,这表明这些化合物在开发新的抗菌剂中可能具有应用 (Ramadan, Rasheed, & Ashry, 2019).

纳米级稠环硫代氨基脲的杀生物效应和合成

Makki、Abdel-Rahman 和 El-Shahawi (2014) 对新型纳米级稠环硫代氨基脲的合成和杀生物效应的研究证明了这些化合物在诸如针对导致血吸虫病等疾病的病原体的杀软体动物剂等应用中的潜力 (Makki, Abdel-Rahman, & El-Shahawi, 2014).

未来方向

The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential applications in medicinal chemistry. The introduction of a tert-butyl group into indoloquinoxaline and [1,2,4]triazino[5,6-b]indole systems, leading to a series of structurally novel compounds as possible drug candidates, would be of synthetic importance for current medicinal chemistry needs .

属性

IUPAC Name |

2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanylmethyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N5O2S/c1-23-14-9-5-4-8-13(14)15-16(23)20-19(22-21-15)27-10-24-17(25)11-6-2-3-7-12(11)18(24)26/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKSZYXSLHLWGHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C3=C1N=C(N=N3)SCN4C(=O)C5=CC=CC=C5C4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{3-[(6-methyl-3-pyridazinyl)oxy]benzoyl}morpholine](/img/structure/B5542083.png)

![4-benzyl-5-butyl-2-[2-oxo-2-(4-thiomorpholinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5542091.png)

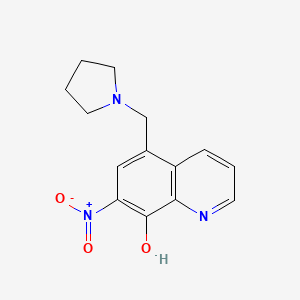

![N-(2-fluorophenyl)-3-{1-[(6-methyl-2-oxo-1,2-dihydropyridin-4-yl)carbonyl]piperidin-3-yl}propanamide](/img/structure/B5542104.png)

![2-{[5-(2-nitrophenyl)-2-furyl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5542106.png)

![4-{2-[4-(butylsulfonyl)-1-piperazinyl]-6-methyl-4-pyrimidinyl}morpholine](/img/structure/B5542132.png)

![N-[(5-amino-1,3,4-thiadiazol-2-yl)(phenyl)methyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5542137.png)

![{3-allyl-1-[2-(2-chloro-4-methylphenoxy)ethyl]piperidin-3-yl}methanol](/img/structure/B5542142.png)

![4-methyl-2-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)-1,3-thiazole-5-carboxamide](/img/structure/B5542161.png)